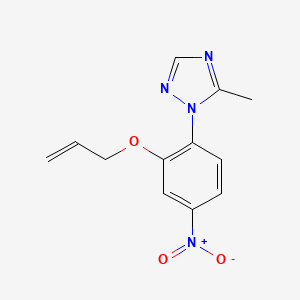
1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Cat. No. B8703170
M. Wt: 260.25 g/mol
InChI Key: PIFQOQFSDBETDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637523B2
Procedure details


A suspension of NaH (0.675 g, 16.88 mmol, 60% dispersion in mineral oil) in DMF (25 mL) was cooled to 0° C. A solution 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (2.50 g, 11.25 mmol) was added dropwise. Allyl alcohol (0.784 g, 13.5 mmol) was added via syringe over 5 min. The reaction mixture was allowed to warm up to room temperature. After 30 min, TLC showed completion of reaction. It was slowly quenched with water (10 mL), diluted with brine (100 mL), and extracted with EtOAc (3×50 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (20-80% EtOAc/hexane, linear gradient). Pure fractions were concentrated under reduced pressure to afford 1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (1.5 g 51% yield) as a yellow-brown colored solid. LC-MS (M+H)+=261.0. 1H NMR (400 MHz, CDCl3) δ ppm 8.02-7.94 (m, 3H), 7.58 (d, 1H, J=8.4 Hz), 5.98-5.89 (m, 1H), 5.37-5.32 (m, 2 H), 4.69-4.70 (m, 2H), 2.403 (s, 3H).


Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
2.5 g
Type
reactant
Reaction Step Two


Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].F[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[C:17]([CH3:18])=[N:16][CH:15]=[N:14]1.[CH2:19]([OH:22])[CH:20]=[CH2:21]>CN(C=O)C>[CH2:19]([O:22][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[C:17]([CH3:18])=[N:16][CH:15]=[N:14]1)[CH:20]=[CH2:21] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=CN=C1C
|
Step Three
|
Name
|
|
|
Quantity
|
0.784 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was slowly quenched with water (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with brine (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Pure fractions were concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1N=CN=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
